molecular formula C9H18O4 B14229444 Propanoic acid, 2-hydroperoxy-, hexyl ester CAS No. 830345-69-2

Propanoic acid, 2-hydroperoxy-, hexyl ester

Cat. No.: B14229444
CAS No.: 830345-69-2
M. Wt: 190.24 g/mol
InChI Key: UAVQEENGXWRKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-hydroperoxy-, hexyl ester is an organic compound with the molecular formula C9H18O3 It is an ester derivative of propanoic acid and is characterized by the presence of a hydroperoxy group attached to the second carbon of the propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroperoxy-, hexyl ester typically involves the esterification of propanoic acid with hexanol in the presence of a hydroperoxide. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-hydroperoxy-, hexyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroperoxy group can be oxidized to form peroxy acids or other oxidized derivatives.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Peroxy acids or other oxidized derivatives.

    Reduction: Hexanol and propanoic acid derivatives.

    Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2-hydroperoxy-, hexyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a prodrug or a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of propanoic acid, 2-hydroperoxy-, hexyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The ester moiety can also interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, hexyl ester: Lacks the hydroperoxy group, making it less reactive in redox reactions.

    Propanoic acid, 2-methyl-, hexyl ester: Contains a methyl group instead of a hydroperoxy group, altering its chemical properties and reactivity.

    Propanoic acid, 2-hydroxy-, hexyl ester: Contains a hydroxy group instead of a hydroperoxy group, affecting its oxidation potential.

Uniqueness

Propanoic acid, 2-hydroperoxy-, hexyl ester is unique due to the presence of the hydroperoxy group, which imparts distinct redox properties and reactivity. This makes it a valuable compound for research in oxidative stress, redox biology, and the development of novel therapeutic agents.

Properties

CAS No.

830345-69-2

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

hexyl 2-hydroperoxypropanoate

InChI

InChI=1S/C9H18O4/c1-3-4-5-6-7-12-9(10)8(2)13-11/h8,11H,3-7H2,1-2H3

InChI Key

UAVQEENGXWRKNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(C)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.